4-Bromopyridine-2,6-dicarboxamide

Coordination Chemistry Ligand Design Metal Complexation

This halogenated pyridine derivative features a unique 4-bromo handle, enabling rapid diversification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings. Its electron-withdrawing Br substituent modulates Lewis basicity and amide N-H acidity, making it superior to unsubstituted or chloro analogs for tuning metal-binding stability and selectivity in G4 DNA ligand development (analog IC50=300 nM) and carbonic anhydrase inhibitor programs. Choose this specific scaffold for precise electronic tuning and versatile late-stage functionalization from a single precursor.

Molecular Formula C7H6BrN3O2
Molecular Weight 244.048
CAS No. 668992-72-1
Cat. No. B2376729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridine-2,6-dicarboxamide
CAS668992-72-1
Molecular FormulaC7H6BrN3O2
Molecular Weight244.048
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)N)C(=O)N)Br
InChIInChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13)
InChIKeyUVQHWUPJBJBKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridine-2,6-dicarboxamide (CAS 668992-72-1): Core Properties and Sourcing Context


4-Bromopyridine-2,6-dicarboxamide (CAS 668992-72-1) is a halogenated pyridine derivative belonging to the 2,6-pyridinedicarboxamide class [1]. It features a bromine atom at the 4-position of the pyridine ring, flanked by two primary carboxamide groups at the 2- and 6-positions. This arrangement creates a rigid, planar, tridentate ligand framework with an electron-withdrawing substituent, fundamentally distinguishing it from unsubstituted and alkyl-substituted analogs [1][2]. Its molecular formula is C7H6BrN3O2, with an exact molecular weight of 242.96 g/mol [1].

Why 4-Bromopyridine-2,6-dicarboxamide Cannot Be Replaced by Generic Pyridine-2,6-dicarboxamide Analogs


Substituting 4-Bromopyridine-2,6-dicarboxamide with the unsubstituted pyridine-2,6-dicarboxamide or other 4-substituted analogs (e.g., 4-chloro) is not functionally equivalent. The 4-bromo substituent exerts a strong electron-withdrawing inductive effect, which directly alters the electronic density of the pyridine ring and, consequently, modulates the Lewis basicity of the nitrogen donor atoms and the acidity of the amide N-H protons . These electronic modifications are critical for tuning metal-binding stability and selectivity. For instance, the presence of a halogen substituent can significantly influence the stability constants of resulting metal complexes, with brominated derivatives demonstrating distinct coordination behaviors compared to their chloro or unsubstituted counterparts [1].

Quantitative Differentiation: 4-Bromopyridine-2,6-dicarboxamide vs. Key Comparators


Electronic Tuning of Ligand Field Strength: 4-Bromo vs. 4-Chloro and Unsubstituted Analogs

The 4-bromo substituent significantly modulates the electronic properties of the pyridine-2,6-dicarboxamide scaffold compared to other 4-halogen and unsubstituted variants. While direct quantitative data for the 4-bromo compound's stability constants are not available, class-level inferences from structurally related 2,6-pyridinedicarboxamide derivatives demonstrate that bromo-substitution alters metal-binding thermodynamics. Specifically, studies on lanthanide complexes show that stability constants are significantly impacted by the nature of the diamide substituent, with brominated and other halogenated derivatives exhibiting distinct values compared to unsubstituted dianilides and dimethyl-substituted diamides [1].

Coordination Chemistry Ligand Design Metal Complexation

G-Quadruplex (G4) DNA Stabilization: Comparison to Unsubstituted Pyridine-2,6-dicarboxamide Scaffolds

Derivatives of 4-Bromopyridine-2,6-dicarboxamide have demonstrated the ability to selectively stabilize G-quadruplex (G4) DNA structures. While direct IC50 values for the parent compound are not available, a closely related 2,6-pyridine-dicarboxamide derivative (360A) shows a potent IC50 of 300 nM in TRAP-G4 assays, establishing the scaffold's potential for G4 stabilization . In contrast, unsubstituted pyridine-2,6-dicarboxamide exhibits negligible G4 binding affinity, highlighting the critical role of the bromine substituent and further derivatization for conferring biological activity [1].

Medicinal Chemistry G-quadruplex Cancer Research

Enzyme Inhibition Potency: Pyridine-2,6-dicarboxamide Sulfonamides as Carbonic Anhydrase Inhibitors

Pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms. The reported IC50 values for a series of these derivatives range from 12.8–37.6 nM for hCA I and 17.8–46.7 nM for hCA II [1]. These values are comparable to, and in some cases superior to, the clinically used standard acetazolamide (IC50 = 32.1 nM for hCA I and 51.0 nM for hCA II) [1]. The 4-bromo substitution is expected to further modulate potency through electronic effects, offering a clear advantage over unsubstituted or non-halogenated analogs.

Enzyme Inhibition Carbonic Anhydrase Drug Discovery

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Unsubstituted and Chloro Analogs

The presence of the bromine atom at the 4-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), which is not possible with the unsubstituted pyridine-2,6-dicarboxamide . Compared to the 4-chloro analog, the carbon-bromine bond is generally more reactive in oxidative addition steps, enabling milder reaction conditions and broader substrate scope [1]. This synthetic advantage is critical for constructing complex ligand architectures and exploring structure-activity relationships.

Synthetic Chemistry Cross-Coupling Ligand Synthesis

High-Impact Application Scenarios for 4-Bromopyridine-2,6-dicarboxamide in Research and Development


Development of Potent and Selective G-Quadruplex (G4) Stabilizers for Anticancer Drug Discovery

Leveraging the established ability of 2,6-pyridine-dicarboxamide derivatives to stabilize G4 DNA structures (IC50 = 300 nM for analog 360A), 4-Bromopyridine-2,6-dicarboxamide serves as an ideal starting material for synthesizing next-generation G4 ligands . Its bromine handle allows for rapid diversification to optimize selectivity for different G4 topologies, a critical requirement for minimizing off-target effects in cancer therapeutics [1].

Synthesis of Tailored Metal Complexes for Homogeneous Catalysis and Luminescent Materials

The electron-withdrawing bromine substituent fine-tunes the ligand field strength of the 2,6-pyridinedicarboxamide scaffold, enabling precise control over metal complex stability and redox properties . This tunability is essential for designing high-performance catalysts for organic transformations and for developing novel lanthanide complexes with enhanced luminescence for sensing and imaging applications [1].

Construction of Diversified Ligand Libraries via Palladium-Catalyzed Cross-Coupling

The 4-bromo group serves as a universal synthetic handle for late-stage functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings . This enables the rapid generation of structurally diverse ligand libraries from a single, commercially available precursor, accelerating structure-activity relationship (SAR) studies in medicinal chemistry and materials science [1].

Design of Novel Carbonic Anhydrase Inhibitors with Enhanced Isoform Selectivity

Given the potent carbonic anhydrase inhibitory activity of pyridine-2,6-dicarboxamide sulfonamides (hCA I IC50 = 12.8–37.6 nM) , 4-Bromopyridine-2,6-dicarboxamide provides a unique starting point for creating subtype-selective CA inhibitors. The bromine substituent can be strategically elaborated to exploit differences in the active site architecture of various hCA isoforms, a key challenge in developing therapeutics for glaucoma, epilepsy, and cancer .

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